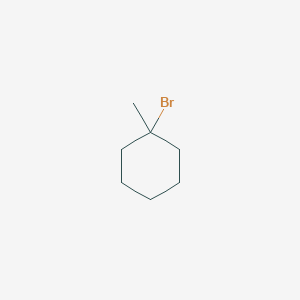

1-Bromo-1-methylcyclohexane

Beschreibung

Contextual Significance in Halogenated Cyclohexane (B81311) Systems

Within the class of halogenated cyclohexanes, 1-bromo-1-methylcyclohexane serves as an important model for studying the reactivity of tertiary systems. Its sterically hindered nature, with the bromine atom attached to a tertiary carbon, makes it a valuable substrate for investigating reaction mechanisms. The reactivity of halogenated cyclohexanes is significantly influenced by the position of the halogen. Unlike primary or secondary halides, the tertiary structure of this compound prevents SN2 reactions due to steric hindrance. brainly.com

Its significance is also highlighted in its use as a precursor for generating the 1-methylcyclohexyl carbocation, a relatively stable tertiary carbocation intermediate. pressbooks.pub This stability is a key factor in directing the outcomes of both substitution and elimination reactions. pressbooks.pubgauthmath.com Furthermore, research into the conformational analysis of substituted cyclohexanes often involves compounds like this to understand the influence of bulky groups on the ring's geometry. Studies on related systems, such as the 1-bromo-1-bromomethyl cyclohexyl system, provide insights into conformational preferences and the energetic differences between various isomers. researchgate.net

General Reactivity Overview for Tertiary Alkyl Halides

As a tertiary alkyl halide, this compound predominantly undergoes reactions that proceed through a carbocation intermediate, namely unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1). gauthmath.comstudysoup.com It can also participate in bimolecular elimination (E2) reactions under specific conditions.

SN1 and E1 Reactions: When heated in a polar protic solvent such as ethanol (B145695), this compound undergoes a mixture of SN1 and E1 reactions. studysoup.com The first and rate-determining step for both mechanisms is the departure of the bromide leaving group to form a stable tertiary carbocation (1-methylcyclohexyl cation).

In the SN1 pathway , a solvent molecule (e.g., ethanol) acts as a nucleophile, attacking the carbocation to form a substitution product, such as 1-ethoxy-1-methylcyclohexane. studysoup.com

In the competing E1 pathway , a solvent molecule acts as a base, abstracting a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. The major elimination product is typically the more substituted and stable alkene, 1-methylcyclohexene, following Zaitsev's rule. brainly.com

E2 Reactions: When treated with a strong, non-nucleophilic, or bulky base, such as potassium tert-butoxide (KOtBu) or triethylamine (B128534), this compound can undergo an E2 elimination. brainly.comvaia.comacs.org This reaction is a single-step process where the base abstracts a proton while the bromide ion leaves simultaneously, forming a double bond. brainly.com The use of a bulky base can favor the formation of the less substituted alkene (the Hofmann product), methylenecyclohexane (B74748), although the Zaitsev product (1-methylcyclohexene) is often still a major product. vaia.comchegg.com

Other Research Findings: Recent advancements have shown that this compound can participate in nickel-catalyzed Suzuki cross-coupling reactions. nih.gov This method allows for the formation of carbon-carbon bonds between the tertiary alkyl halide and organoboron reagents, generating molecules with all-carbon quaternary centers. nih.gov Such structures are significant motifs in various bioactive compounds. The mechanism for this transformation is proposed to involve a radical pathway for the oxidative addition step. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-1-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGXTQWTJYAQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500578 | |

| Record name | 1-Bromo-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-77-1 | |

| Record name | 1-Bromo-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 1 Methylcyclohexane

Hydrobromination of Unsaturated Cyclohexane (B81311) Derivatives

The addition of hydrogen bromide (HBr) to unsaturated cyclohexane derivatives presents a direct pathway to 1-Bromo-1-methylcyclohexane. This method involves the electrophilic addition of HBr across the double bond of an alkene.

Electrophilic Addition to 1-Methylcyclohexene

When 1-methylcyclohexene reacts with hydrogen bromide, the primary product formed is this compound. pdx.edu The reaction proceeds through an electrophilic addition mechanism. The pi electrons of the double bond in 1-methylcyclohexene act as a nucleophile, attacking the electrophilic proton of HBr. pressbooks.pub This initial step results in the formation of a carbocation intermediate and a bromide ion. pressbooks.pub The proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation at the carbon bearing the methyl group. pressbooks.pubjuliethahn.com Subsequently, the bromide ion, acting as a nucleophile, attacks the carbocation, yielding the final product, this compound. pressbooks.pubjuliethahn.com

Electrophilic Addition to 3-Methylcyclohexene (B1581247)

The reaction of 3-methylcyclohexene with HBr is less regioselective compared to the reaction with 1-methylcyclohexene. It yields a mixture of products, including cis- and trans-1-bromo-3-methylcyclohexane and cis- and trans-1-bromo-2-methylcyclohexane. bartleby.comstudy.com The formation of these products can be explained by the initial protonation of the double bond, which can lead to two different secondary carbocation intermediates of similar stability. study.com Hydride shifts can then occur to form a more stable tertiary carbocation, ultimately leading to the formation of this compound as one of the products.

Regioselectivity and Markovnikov's Rule in Alkene Hydrobromination

The regioselectivity of the hydrobromination of unsymmetrical alkenes is governed by Markovnikov's rule. This rule states that in the addition of a protic acid like HBr to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. juliethahn.comlibretexts.org The underlying principle of this rule is the formation of the most stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com

In the case of 1-methylcyclohexene, the two carbons of the double bond are unequally substituted. One is a tertiary carbon (bonded to the methyl group and two other carbons), and the other is a secondary carbon. Protonation of the secondary carbon leads to a stable tertiary carbocation, whereas protonation of the tertiary carbon would result in a less stable secondary carbocation. pressbooks.pub Consequently, the reaction proceeds preferentially through the more stable tertiary carbocation, leading to the formation of this compound as the major product, in accordance with Markovnikov's rule. pressbooks.pubjuliethahn.com It is important to note that in the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. juliethahn.comcurlyarrows.com

| Reactant | Major Product of Hydrobromination | Regioselectivity |

| 1-Methylcyclohexene | This compound | High (Follows Markovnikov's Rule) |

| 3-Methylcyclohexene | Mixture of constitutional isomers | Low |

Substitution Reactions from Hydroxylic Cyclohexane Precursors

An alternative synthetic route to this compound involves the substitution of a hydroxyl group from a suitable alcohol precursor, such as 1-methylcyclohexanol (B147175).

Reaction of 1-Methylcyclohexanol with Hydrobromic Acid

The reaction of 1-methylcyclohexanol, a tertiary alcohol, with hydrobromic acid readily yields this compound. study.comvaia.com This conversion is a classic example of a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion.

Mechanistic Pathway via Unimolecular Nucleophilic Substitution (SN1)

Due to the tertiary nature of the substrate, the reaction of 1-methylcyclohexanol with HBr proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. brainly.compearson.combrainly.com This is a two-step process:

Protonation and Formation of a Carbocation: The hydroxyl group is a poor leaving group. In the acidic medium of HBr, the oxygen atom of the hydroxyl group is protonated by a hydrogen ion from HBr, forming a good leaving group, water. pearson.comstudy.com The departure of the water molecule results in the formation of a relatively stable tertiary carbocation. pearson.combrainly.comstudy.com

Nucleophilic Attack: The bromide ion (Br⁻), generated from the dissociation of HBr, acts as a nucleophile and attacks the electrophilic carbocation. vaia.compearson.com This step leads to the formation of the final product, this compound. pearson.com

The stability of the tertiary carbocation intermediate is a key factor favoring the SN1 pathway for this reaction. pearson.combrainly.com

| Precursor | Reagent | Product | Reaction Type | Mechanism |

| 1-Methylcyclohexanol | HBr | This compound | Nucleophilic Substitution | SN1 |

Free Radical Halogenation Approaches to Substituted Cyclohexanes

Free radical halogenation is a fundamental synthetic transformation in organic chemistry that allows for the substitution of a hydrogen atom in an alkane with a halogen. This process proceeds via a free radical chain mechanism, which is typically initiated by ultraviolet (UV) light or heat. The mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the diatomic halogen molecule (e.g., Br₂) to generate two halogen radicals. This step requires an input of energy, usually in the form of UV light or heat, to break the relatively weak halogen-halogen bond. youtube.com

Propagation: The propagation phase consists of a series of chain-carrying steps. A bromine radical abstracts a hydrogen atom from the substituted cyclohexane, in this case, methylcyclohexane (B89554), to form a hydrogen halide (HBr) and a cycloalkyl radical. This cycloalkyl radical then reacts with another molecule of the halogen (Br₂) to yield the brominated cyclohexane product and a new bromine radical, which can then continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a cycloalkyl radical, or two cycloalkyl radicals.

A significant aspect of free radical halogenation is its regioselectivity, which is governed by the stability of the radical intermediate formed during the hydrogen abstraction step. The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is because alkyl groups are electron-donating and can stabilize the electron-deficient radical center through hyperconjugation.

In the context of synthesizing this compound from methylcyclohexane, the substrate presents three types of hydrogen atoms:

Primary hydrogens on the methyl group.

Secondary hydrogens on the cyclohexane ring at positions 2, 3, 5, and 6.

A tertiary hydrogen at position 1 of the cyclohexane ring.

The free radical bromination of methylcyclohexane demonstrates high selectivity. The bromine radical will preferentially abstract the tertiary hydrogen atom at the C1 position. This is because the abstraction of this hydrogen leads to the formation of a highly stable tertiary radical. Consequently, the major product of the free radical bromination of methylcyclohexane is this compound. brainly.com

The reactivity of different types of hydrogens towards bromination is not equal. Bromination is significantly more selective than chlorination. For free-radical bromination, the relative rates of substitution for tertiary, secondary, and primary hydrogens are approximately 1600:99:1, respectively. youtube.com This high degree of selectivity makes free-radical bromination a synthetically useful method for preparing tertiary alkyl bromides.

Based on these selectivity ratios, the theoretical product distribution for the monobromination of methylcyclohexane can be calculated. Methylcyclohexane has:

1 tertiary hydrogen

10 secondary hydrogens

3 primary hydrogens

The calculation for the expected product distribution is as follows:

Tertiary Product (this compound): 1 (tertiary H) * 1600 (relative reactivity) = 1600

Secondary Products (cis/trans-1-bromo-2-methylcyclohexane, cis/trans-1-bromo-3-methylcyclohexane, 1-bromo-4-methylcyclohexane): 10 (secondary H) * 99 (relative reactivity) = 990

Primary Product (Bromomethylcyclohexane): 3 (primary H) * 1 (relative reactivity) = 3

The total relative amount is 1600 + 990 + 3 = 2593.

From this, the percentage of each product type can be estimated:

This compound: (1600 / 2593) * 100% ≈ 61.7%

Secondary Bromides: (990 / 2593) * 100% ≈ 38.2%

Primary Bromide: (3 / 2593) * 100% ≈ 0.1%

These calculations clearly indicate that this compound is the major product of the reaction.

Interactive Data Table: Theoretical Product Distribution in the Free-Radical Bromination of Methylcyclohexane

| Product | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Theoretical Yield (%) |

| This compound | Tertiary | 1 | 1600 | 1600 | 61.7 |

| Secondary Bromides | Secondary | 10 | 99 | 990 | 38.2 |

| Bromomethylcyclohexane | Primary | 3 | 1 | 3 | 0.1 |

Reaction Mechanisms of 1 Bromo 1 Methylcyclohexane

Unimolecular Nucleophilic Substitution (SN1) Pathways

Due to its tertiary structure, 1-bromo-1-methylcyclohexane strongly favors the SN1 reaction mechanism, a two-step process involving the formation of a carbocation intermediate.

Generation and Stability of Carbocation Intermediates

The initial and rate-determining step in the SN1 mechanism is the spontaneous dissociation of the leaving group, the bromide ion, to form a tertiary carbocation. vaia.combrainly.com This 1-methylcyclohexyl carbocation is relatively stable. gauthmath.com Its stability is attributed to two main factors:

Inductive Effect: The electron-donating nature of the surrounding alkyl groups helps to disperse the positive charge of the carbocation. stackexchange.com

Hyperconjugation: The overlap of the filled C-H sigma bonds on adjacent carbons with the empty p-orbital of the carbocation further delocalizes the positive charge. The 1-methylcyclohexyl cation has a greater number of alpha hydrogens compared to simpler secondary carbocations, leading to more significant hyperconjugation and increased stability. stackexchange.com

While generally stable, the 1-methylcyclohexyl cation can potentially undergo rearrangement to form a more stable carbocation, though this is not the predominant pathway in most simple solvolysis reactions. askfilo.comresearchgate.net

Nucleophilic Attack by Solvent Molecules (Solvolysis)

Once the carbocation is formed, it is susceptible to attack by a nucleophile. In solvolysis reactions, the solvent itself acts as the nucleophile. vaia.com Polar protic solvents, such as water and alcohols, are particularly effective at facilitating SN1 reactions because they can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding. libretexts.org

For instance, when this compound is dissolved in water, the water molecules act as nucleophiles, attacking the carbocation. chegg.com Similarly, in alcoholic solvents like methanol (B129727) or ethanol (B145695), the alcohol molecules perform the nucleophilic attack. chegg.comstudysoup.com

Formation of Substitution Products (e.g., Ethers in Alcoholic Solvents)

The nucleophilic attack by a solvent molecule on the carbocation intermediate leads to the formation of a substitution product. In the case of solvolysis in an alcoholic solvent, the initial product is a protonated ether. A subsequent deprotonation step, often carried out by another solvent molecule, yields the final ether product. doubtnut.com

For example, the reaction of this compound in methanol yields 1-methoxy-1-methylcyclohexane. chegg.com When heated in ethanol, the corresponding ether, 1-ethoxy-1-methylcyclohexane, is formed.

| Solvent | Nucleophile | Substitution Product |

| Methanol | CH₃OH | 1-Methoxy-1-methylcyclohexane |

| Ethanol | CH₃CH₂OH | 1-Ethoxy-1-methylcyclohexane |

| Water | H₂O | 1-Methylcyclohexanol (B147175) |

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can also undergo elimination reactions to form alkenes.

Unimolecular Elimination (E1) Concurrent with SN1 Processes

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction and therefore often competes with it. libretexts.org Instead of a nucleophile attacking the carbocation, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen). This results in the formation of a double bond. doubtnut.com

The dehydrohalogenation of this compound can yield two primary alkene products:

1-methylcyclohexene: The more substituted and generally more stable alkene (Zaitsev's rule). askfilo.comvaia.com

Methylenecyclohexane (B74748): The less substituted alkene. askfilo.comvaia.com

In E1 reactions, the major product is typically the more stable alkene, 1-methylcyclohexene. When this compound is heated in ethanol, it yields a mixture of the substitution product (1-ethoxy-1-methylcyclohexane) and the E1 elimination product (1-methylcyclohexene), with the alkene often being the major product.

Bimolecular Elimination (E2) with Strong Basic Reagents (e.g., Triethylamine (B128534), Sodium Ethoxide)

The E2 reaction is a one-step, concerted process where a strong base removes a β-hydrogen at the same time as the leaving group departs. brainly.com This mechanism is favored by the use of strong, non-nucleophilic bases.

Triethylamine (Et₃N): This bulky base favors the E2 pathway. askfilo.combrainly.com Due to its steric hindrance, it preferentially abstracts the more accessible proton, which can lead to a mixture of elimination products. askfilo.com The reaction of this compound with triethylamine results in the formation of 1-methylcyclohexene. brainly.com Some sources suggest that with a bulky base, the less substituted alkene (Hofmann product), methylenecyclohexane, could be the major product, although the Zaitsev product is also formed. askfilo.comvaia.com

Sodium Ethoxide (NaOEt): As a strong base, sodium ethoxide also promotes the E2 elimination of this compound. vedantu.combrainly.in This reaction typically yields a mixture of 1-methylcyclohexene and methylenecyclohexane. chegg.com Following Zaitsev's rule, the major product is the more substituted and thermodynamically more stable 1-methylcyclohexene. vedantu.comstackexchange.com

| Reagent | Base Strength | Primary Mechanism | Major Elimination Product(s) |

| Ethanol (heat) | Weak | E1/SN1 | 1-Methylcyclohexene, 1-Ethoxy-1-methylcyclohexane |

| Triethylamine | Strong, Bulky | E2 | 1-Methylcyclohexene, Methylenecyclohexane |

| Sodium Ethoxide | Strong | E2 | 1-Methylcyclohexene |

Regioselectivity in Alkene Formation: Adherence to Saytzeff's Rule

The elimination reactions of this compound, a tertiary alkyl halide, typically proceed through an E2 or E1 mechanism when treated with a base, leading to the formation of alkenes. The regioselectivity of these reactions, which dictates which constitutional isomer of the alkene is predominantly formed, is governed by Saytzeff's rule. chemistrysteps.com This rule posits that in a dehydrohalogenation reaction, the major product will be the more stable alkene, which is generally the one that is more highly substituted (i.e., has more alkyl groups attached to the double-bonded carbons). chemistrysteps.comvedantu.comiitk.ac.in

In the case of this compound, there are two types of β-hydrogens (hydrogens on carbons adjacent to the carbon bearing the bromine) that can be abstracted by a base. This leads to two possible alkene products: 1-methylcyclohexene and methylenecyclohexane. vaia.comdoubtnut.com

1-methylcyclohexene: This is a trisubstituted alkene.

Methylenecyclohexane: This is a disubstituted alkene.

According to Saytzeff's rule, the more substituted alkene is more stable. chemistrysteps.com Therefore, 1-methylcyclohexene is the major product of the elimination reaction of this compound under thermodynamic control. vedantu.combrainly.comlibretexts.org The increased stability of the more substituted alkene is attributed to factors such as hyperconjugation.

The reaction with a strong, non-bulky base like sodium ethoxide in ethanol favors the formation of the more substituted alkene. vedantu.com When this compound is heated with sodium ethoxide, 1-methylcyclohexene is the primary product formed. vedantu.com Similarly, reaction with potassium hydroxide (B78521) (KOH) in ethanol also yields 1-methylcyclohexene as the major product. libretexts.org

Stereochemical Requirements for E2 Eliminations (Anti-periplanar Geometry)

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. iitk.ac.inlibretexts.org This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar orientation. numberanalytics.comuci.edumasterorganicchemistry.com This means that the hydrogen atom, the two carbon atoms involved, and the leaving group all lie in the same plane, with the hydrogen and the leaving group on opposite sides of the C-C bond, at a dihedral angle of 180°. masterorganicchemistry.com

For cyclohexane (B81311) derivatives like this compound, this anti-periplanar requirement has significant consequences. The cyclohexane ring exists predominantly in a chair conformation. For an E2 elimination to occur, both the β-hydrogen and the leaving group (bromine) must be in axial positions. iitk.ac.inlibretexts.orglibretexts.org This is often referred to as a trans-diaxial arrangement. numberanalytics.com

In the chair conformation of this compound, the bromine atom can occupy either an axial or an equatorial position. However, the E2 reaction can only proceed from the conformer where the bromine is axial. libretexts.org In this conformation, the β-hydrogens on the adjacent carbons that are also in axial positions are available for abstraction by a base. libretexts.org If the leaving group is in an equatorial position, none of the adjacent hydrogens are anti-periplanar to it, and the E2 reaction cannot occur. saskoer.ca

This stereochemical constraint is a determining factor in the regioselectivity of E2 reactions in substituted cyclohexanes and can sometimes override Saytzeff's rule if the required anti-periplanar arrangement is not possible for the formation of the more substituted alkene. libretexts.orglibretexts.org However, in this compound, axial hydrogens are available on the adjacent ring carbons, allowing for the formation of the thermodynamically favored 1-methylcyclohexene.

Distribution of Alkene Products from Elimination Reactions

The treatment of this compound with a base typically yields a mixture of two alkene products: the major product, 1-methylcyclohexene, and the minor product, methylenecyclohexane. vaia.comdoubtnut.com The relative amounts of these products can be influenced by the reaction conditions, particularly the nature of the base used.

With a small, strong base such as sodium ethoxide or potassium hydroxide, the reaction follows Saytzeff's rule, and the more stable, more substituted alkene (1-methylcyclohexene) is the predominant product. vedantu.comstackexchange.com However, the use of a sterically hindered or bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (methylenecyclohexane), the "Hofmann product". chemistrysteps.com This is because the bulky base has more difficulty accessing the more sterically hindered β-hydrogens on the cyclohexane ring, and instead preferentially abstracts a proton from the less hindered methyl group.

When this compound is heated in ethanol, which is a weak base and a polar protic solvent, the reaction can proceed through a competing E1 mechanism. doubtnut.com The E1 mechanism involves the formation of a tertiary carbocation intermediate, which then loses a proton to form the alkene. In this case, the major elimination product is also 1-methylcyclohexene, as its formation is thermodynamically favored. doubtnut.com Under these conditions, a substitution product, 1-ethoxy-1-methylcyclohexane, is also formed. doubtnut.com

The following table summarizes the expected distribution of alkene products from the elimination of this compound under different conditions.

| Base/Reagent | Major Alkene Product | Minor Alkene Product | Governing Rule |

| Sodium Hydroxide (NaOH) vaia.com | 1-Methylcyclohexene | Methylenecyclohexane | Saytzeff |

| Triethylamine (Et₃N) brainly.com | 1-Methylcyclohexene | Methylenecyclohexane | Saytzeff |

| Sodium Ethoxide (NaOEt) vedantu.com | 1-Methylcyclohexene | Methylenecyclohexane | Saytzeff |

| Potassium tert-butoxide (t-BuOK) | Methylenecyclohexane | 1-Methylcyclohexene | Hofmann |

Further Chemical Transformations of this compound

Selective Bromination of the Methyl Group (e.g., to 1-Bromo-1-(bromomethyl)cyclohexane)

While this compound is often a product of other reactions, it can also serve as a substrate for further chemical transformations. One such reaction is the selective bromination of the attached methyl group to yield 1-bromo-1-(bromomethyl)cyclohexane. researchgate.netchegg.com

This transformation is typically achieved through a free-radical halogenation reaction. masterorganicchemistry.com The conditions for this reaction usually involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. The solvent is often an inert one, such as carbon tetrachloride (CCl₄).

The mechanism proceeds via a free-radical chain reaction. The initiator generates a small number of bromine radicals. A bromine radical then abstracts a hydrogen atom from the methyl group of this compound. This abstraction occurs at the methyl group rather than the tertiary carbon of the cyclohexane ring because the resulting primary radical is stabilized by resonance with the adjacent bromine atom. The newly formed radical then reacts with a molecule of Br₂ (or NBS) to form the product, 1-bromo-1-(bromomethyl)cyclohexane, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

This selective bromination provides a route to a di-brominated cyclohexane derivative with specific functionalization on the side chain, which can be a useful intermediate in more complex organic syntheses. researchgate.net

Mechanistic and Theoretical Investigations of 1 Bromo 1 Methylcyclohexane Reactivity

Analysis of Carbocation Rearrangements and Their Influence on Product Ratios

The reaction of 1-bromo-1-methylcyclohexane, particularly under unimolecular (SN1/E1) conditions, proceeds through the formation of a carbocation intermediate. The rate-determining step involves the departure of the bromide leaving group to generate the 1-methylcyclohexyl cation. This carbocation is tertiary and is therefore relatively stable due to the inductive effects and hyperconjugation provided by the attached alkyl groups.

Carbocation rearrangements, such as hydride or alkyl shifts, are common in reactions where a less stable carbocation can rearrange to a more stable one. However, in the case of the 1-methylcyclohexyl cation, it is already a stable tertiary carbocation. Any potential rearrangement, for instance, a hydride shift from an adjacent carbon, would lead to a less stable secondary carbocation. Consequently, rearrangements are not a significant pathway in the simple solvolysis of this compound, and the product distribution is primarily dictated by the reactions of the initially formed 1-methylcyclohexyl cation. The products observed, such as 1-ethoxy-1-methylcyclohexane, 1-methylcyclohexene, and methylenecyclohexane (B74748) when heated in ethanol (B145695), all derive from this stable, unrearranged intermediate.

Solvent Effects on Reaction Selectivity (SN1/E1 vs. SN2/E2 Predominance)

The choice of solvent plays a critical role in determining the predominant reaction mechanism and the resulting product ratio. As a tertiary alkyl halide, this compound is sterically hindered from undergoing bimolecular substitution (SN2). The competition, therefore, lies primarily between SN1, E1, and E2 pathways.

Polar protic solvents, such as ethanol and water, are effective at stabilizing the carbocation intermediate and the departing bromide ion through hydrogen bonding. This environment strongly favors unimolecular pathways (SN1 and E1). When this compound is heated in a polar protic solvent like ethanol, it acts as both the solvent and a weak nucleophile/base, leading to a mixture of SN1 and E1 products. Increasing the temperature generally favors elimination (E1) over substitution (SN1) because elimination reactions result in an increase in the number of molecules, making them entropically favored.

In contrast, polar aprotic solvents like acetone (B3395972) or DMSO, paired with a strong, non-bulky base like sodium hydroxide (B78521), would favor an E2 mechanism. A strong base promotes the bimolecular elimination pathway over the unimolecular routes that rely on the slow formation of a carbocation.

| Solvent | Reagent | Predominant Mechanism(s) | Major Product Type(s) |

|---|---|---|---|

| Ethanol (Polar Protic) | None (Solvolysis with heat) | SN1 / E1 | Substitution (Ether) & Elimination (Alkenes) |

| Acetone (Polar Aprotic) | NaOH (Strong, small base) | E2 | Elimination (Alkene) |

| tert-Butanol (Polar Protic) | Potassium tert-butoxide (Strong, bulky base) | E2 | Elimination (Alkene) |

Influence of Steric Hindrance on Reaction Kinetics and Product Stereochemistry

Steric hindrance is a defining characteristic of this compound's reactivity. The bulky cyclohexane (B81311) ring and the methyl group at the tertiary center effectively shield the carbon atom from backside attack,

Applications in Advanced Organic Synthesis and Mechanistic Research

Role as a Crucial Intermediate in the Synthesis of Complex Molecules

1-Bromo-1-methylcyclohexane serves as a valuable precursor in multistep organic syntheses, enabling the introduction of the 1-methylcyclohexyl moiety into more complex molecular frameworks. Its utility stems from its tertiary alkyl halide structure, which can be converted into various reactive intermediates.

A significant application is its use in the formation of organometallic reagents, such as Grignard reagents. By reacting this compound with magnesium metal, 1-methylcyclohexylmagnesium bromide is generated. This organometallic compound features a nucleophilic carbon that can attack a wide range of electrophiles to form new carbon-carbon bonds. For instance, the Grignard reagent derived from the analogous 1-chloro-1-methylcyclohexane (B1295254) has been employed in the synthesis of 2-[4-(4-chlorophenyl)benzyloxy]-2-phenylbutyric acid, a complex carboxylic acid derivative. This highlights the role of the 1-methylcyclohexyl group as a building block in the construction of larger, functionalized molecules.

The 1-methylcyclohexyl group introduced from this intermediate can be a key structural component in the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are present in numerous natural products and pharmacologically active compounds. The rigid structure of the 1-methylcyclohexyl group makes it a desirable component for creating the spiro center, influencing the three-dimensional architecture and properties of the target molecule.

Furthermore, this compound can be a precursor for generating the 1-methylcyclohexyl radical. This radical species can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the range of complex molecules that can be synthesized from this starting material.

Utility in Fundamental Studies of Alkyl Halide Reaction Mechanisms

The chemical structure of this compound makes it an exemplary substrate for investigating the mechanisms of nucleophilic substitution (SN1) and elimination (E1) reactions. As a tertiary alkyl halide, the carbon atom bearing the bromine is sterically hindered, which prevents the bimolecular SN2 pathway. Consequently, its reactions primarily proceed through a unimolecular mechanism involving the formation of a relatively stable tertiary carbocation, the 1-methylcyclohexyl cation.

The solvolysis of this compound, where the solvent acts as the nucleophile, has been a subject of detailed mechanistic studies. When heated in a polar protic solvent like ethanol (B145695), a mixture of substitution (SN1) and elimination (E1) products is typically observed. The SN1 product is 1-ethoxy-1-methylcyclohexane, while the E1 reaction yields two possible alkenes: the major product, 1-methylcyclohexene (the more substituted Zaitsev product), and the minor product, methylenecyclohexane (B74748) (the less substituted Hofmann product). doubtnut.com The ratio of these products is influenced by the reaction conditions.

The rate of these unimolecular reactions is critically dependent on the stability of the carbocation intermediate and the ionizing ability of the solvent. The table below summarizes how changes in reaction parameters can affect the rate of solvolysis, providing insights into the SN1/E1 mechanisms.

| Parameter Change | Effect on Reaction Rate | Rationale |

| Leaving Group | Changing from Br- to I- increases the rate. | I- is a weaker base and therefore a better leaving group, facilitating the formation of the carbocation. |

| Solvent | Changing from methanol (B129727) to a less polar protic solvent like propanol (B110389) decreases the rate. | More polar protic solvents are better at stabilizing the carbocation intermediate through solvation, thus increasing the reaction rate. |

| Substrate Concentration | Doubling the concentration of this compound doubles the rate. | The reaction is first order with respect to the substrate, as the rate-determining step is the unimolecular dissociation of the alkyl halide. |

| Nucleophile Concentration | Changing the concentration of a weak nucleophile (in this case, the solvent) has no effect on the rate. | The nucleophile is not involved in the rate-determining step of the SN1/E1 mechanism. |

This interactive table is based on general principles of SN1/E1 reactions for tertiary alkyl halides.

Comparative Reactivity Assessments with Isomeric Bromomethylcyclohexanes (e.g., 2-Bromo-1-methylcyclohexane)

A comparative analysis of the reactivity of this compound with its secondary isomer, 2-bromo-1-methylcyclohexane, reveals the profound impact of substrate structure on reaction pathways and outcomes.

This compound, being a tertiary halide, exclusively undergoes SN1 and E1 reactions due to the high stability of the resulting tertiary carbocation and significant steric hindrance to a backside SN2 attack. In contrast, 2-bromo-1-methylcyclohexane is a secondary halide and can react through both unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways, depending on the reaction conditions.

Under conditions that favor unimolecular reactions (e.g., a weak nucleophile/base in a polar protic solvent), this compound reacts much faster. The rate of SN1/E1 reactions is primarily determined by the stability of the carbocation intermediate, and a tertiary carbocation is significantly more stable than a secondary one. masterorganicchemistry.com

Conversely, under conditions that favor bimolecular reactions (e.g., a strong, non-bulky nucleophile for SN2 or a strong base for E2), 2-bromo-1-methylcyclohexane is more reactive. The SN2 mechanism is not viable for the tertiary isomer due to steric hindrance. The E2 reaction is also highly favored for the secondary isomer, and its stereochemical outcome is dictated by the conformation of the cyclohexane (B81311) ring. For an E2 reaction to occur, the hydrogen to be eliminated and the bromine leaving group must be in an anti-periplanar (diaxial) arrangement. libretexts.orglibretexts.org For example, trans-1-bromo-2-methylcyclohexane reacts with a strong base to give 3-methylcyclohexene (B1581247) as the major product, which is the non-Zaitsev product. study.com This is because the required anti-periplanar conformation only allows for the removal of a proton from the carbon that leads to the less substituted alkene. The cis-isomer, however, can more readily adopt a conformation that leads to the more stable Zaitsev product, 1-methylcyclohexene. libretexts.org

The following table summarizes the comparative reactivity of these two isomers.

| Reaction Type | This compound (Tertiary) | 2-Bromo-1-methylcyclohexane (Secondary) |

| SN1/E1 | High reactivity, proceeds through a stable tertiary carbocation. | Lower reactivity, proceeds through a less stable secondary carbocation. |

| SN2 | Unreactive due to steric hindrance. | Reactive with good, non-hindered nucleophiles. |

| E2 | Possible with strong bases, but often competes with E1. | Reactive with strong bases; product distribution is stereochemically controlled. |

This interactive table provides a qualitative comparison of the reactivity of the two isomers under different mechanistic conditions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.